

# FT-IR Spectral Analysis of Butyl 3,5-dinitrobenzoate

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## Compound of Interest

Compound Name: Butyl 3,5-dinitrobenzoate

Cat. No.: B12661045

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## Introduction: Characterizing an Energetic Ester

**Butyl 3,5-dinitrobenzoate** is an organic compound featuring a butyl ester functional group attached to a benzene ring substituted with two nitro groups. The strategic placement of the strong electron-withdrawing nitro groups significantly influences the molecule's electronic structure and, consequently, its chemical and physical properties. Such compounds are of interest in various fields, including organic synthesis and materials science, where precise structural verification is paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique that provides definitive structural information by probing the vibrational modes of a molecule's functional groups. Each functional group (e.g., C=O, NO<sub>2</sub>, C-O, C-H) absorbs infrared radiation at a characteristic frequency, producing a unique spectral "fingerprint." This guide provides a detailed methodology and in-depth spectral interpretation for **Butyl 3,5-dinitrobenzoate**, grounded in established spectroscopic principles and data from authoritative sources.

## The Vibrational Landscape: Key Functional Groups

The FT-IR spectrum of **Butyl 3,5-dinitrobenzoate** is dominated by the characteristic vibrations of its constituent parts: the aromatic ring, the two nitro groups, the ester linkage, and the butyl chain.

- Nitro Groups ( $\text{NO}_2$ ): Aromatic nitro groups produce two of the most intense and easily identifiable bands in the spectrum due to the large change in dipole moment during vibration. These correspond to asymmetric and symmetric stretching modes.[1][2]
- Ester Group ( $\text{R-COO-R'}$ ): This group is characterized by a very strong carbonyl ( $\text{C=O}$ ) stretching absorption and a strong carbon-oxygen ( $\text{C-O}$ ) stretching absorption.[3][4] The electronic environment, particularly the presence of the dinitro-substituted ring, modulates the precise frequency of these absorptions.
- Aromatic Ring ( $\text{C}_6\text{H}_3$ ): The benzene ring exhibits C-H stretching vibrations above  $3000\text{ cm}^{-1}$  and several  $\text{C=C}$  in-ring stretching vibrations in the  $1600\text{--}1400\text{ cm}^{-1}$  region.[5] Characteristic C-H out-of-plane ("oop") bending vibrations also appear in the fingerprint region and are indicative of the substitution pattern.[5]
- Alkyl Chain ( $\text{C}_4\text{H}_9$ ): The butyl group is identified by its  $\text{sp}^3$  C-H stretching vibrations, which occur just below  $3000\text{ cm}^{-1}$ . [5]

## Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred technique for analyzing solid powder samples like **Butyl 3,5-dinitrobenzoate**. [6] It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra. [7] The underlying principle involves an infrared beam passing through a high-refractive-index crystal (the IRE), creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal. [8]

## Instrumentation and Materials

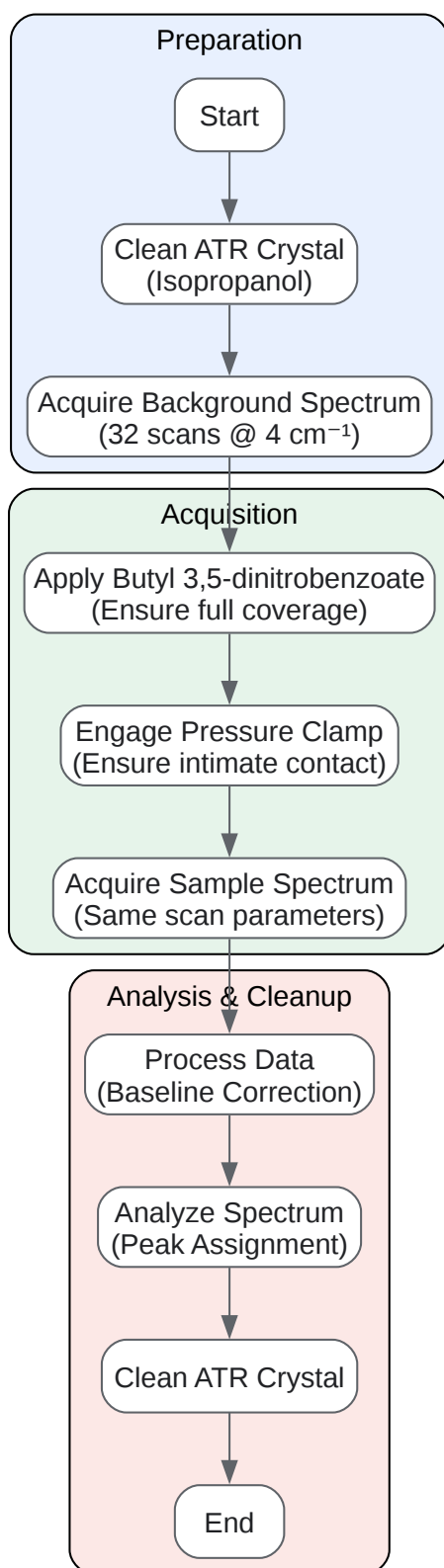
- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
- ATR Accessory: A single-reflection ATR accessory with a zinc selenide ( $\text{ZnSe}$ ) or diamond crystal. [7]
- Sample: High-purity **Butyl 3,5-dinitrobenzoate** powder.

- Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

## Step-by-Step Workflow

- System Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
- ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol to remove any residual contaminants. Allow the solvent to fully evaporate.
- Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum.<sup>[7][9]</sup> This crucial step measures the ambient atmosphere ( $\text{H}_2\text{O}$ ,  $\text{CO}_2$ ) and instrumental response, which will be digitally subtracted from the sample spectrum to ensure data integrity. A typical background scan consists of 32-64 co-added scans at a resolution of  $4\text{ cm}^{-1}$ .
- Sample Application: Place a small amount of **Butyl 3,5-dinitrobenzoate** powder (a few milligrams is sufficient) onto the center of the ATR crystal, ensuring the crystal surface is completely covered.<sup>[7][9]</sup>
- Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the powder.<sup>[9]</sup> This ensures intimate contact between the sample and the crystal, which is critical for generating a strong, high-quality spectrum. Do not overtighten, as this can damage the crystal.<sup>[7]</sup>
- Sample Spectrum Acquisition: Collect the sample spectrum using the same scan parameters (resolution, number of scans) as the background measurement.
- Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.
- Post-Analysis Cleanup: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe.<sup>[7]</sup>

## Experimental Workflow Diagram



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Caption: ATR-FTIR experimental workflow for solid sample analysis.

# Spectral Interpretation: Decoding the Molecular Vibrations

The FT-IR spectrum of **Butyl 3,5-dinitrobenzoate** is analyzed by assigning the observed absorption bands to specific molecular vibrations. The following analysis is based on established group frequencies and data from close structural analogs, such as Ethyl 3,5-dinitrobenzoate and Methyl 3,5-dinitrobenzoate, available in the NIST Chemistry WebBook.<sup>[10]</sup><sup>[11]</sup>

## Molecular Structure

Fig 1. Structure of Butyl 3,5-dinitrobenzoate

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Caption: Chemical structure of **Butyl 3,5-dinitrobenzoate**.

## Aromatic and Aliphatic C-H Stretching Region (3200 - 2800 $\text{cm}^{-1}$ )

- $\sim 3100 \text{ cm}^{-1}$  (Weak): This band is characteristic of the C-H stretching vibrations of the aromatic ring ( $\text{sp}^2 \text{ C-H}$ ).<sup>[5]</sup> Its intensity is typically low.
- 2960 - 2870  $\text{cm}^{-1}$  (Medium): A series of peaks in this region corresponds to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl ( $\text{CH}_3$ ) and methylene ( $\text{CH}_2$ ) groups of the butyl chain ( $\text{sp}^3 \text{ C-H}$ ).<sup>[5]</sup><sup>[12]</sup>

## Carbonyl (C=O) Stretching Region (1750 - 1700 $\text{cm}^{-1}$ )

- $\sim 1730 \text{ cm}^{-1}$  (Very Strong): This is one of the most prominent peaks in the spectrum and is unambiguously assigned to the C=O stretching vibration of the ester functional group.<sup>[13]</sup> The position at  $\sim 1730 \text{ cm}^{-1}$  is typical for aromatic esters where the ring is substituted with strong electron-withdrawing groups, which slightly increase the frequency compared to simple alkyl benzoates.

## Nitro (NO<sub>2</sub>) and Aromatic C=C Stretching Region (1650 - 1300 cm<sup>-1</sup>)

This region is often complex due to the overlapping of several fundamental vibrations.

- ~1630 cm<sup>-1</sup> (Medium): This absorption is attributed to the C=C stretching vibrations within the aromatic ring.
- ~1545 cm<sup>-1</sup> (Very Strong): This intense, sharp band is the hallmark of the aromatic nitro group and is assigned to the asymmetric N-O stretching vibration.<sup>[1][2][3]</sup> Its high intensity is a key diagnostic feature for nitro compounds.
- ~1345 cm<sup>-1</sup> (Very Strong): The second defining peak of the nitro group, this very strong band corresponds to the symmetric N-O stretching vibration.<sup>[1][2][3]</sup> The presence of two very strong bands at ~1545 and ~1345 cm<sup>-1</sup> is conclusive evidence for the dinitro functionality.

## Fingerprint Region (< 1300 cm<sup>-1</sup>)

This region contains a wealth of structural information from complex bending and stretching vibrations.

- ~1280 cm<sup>-1</sup> (Strong): This band is assigned to the asymmetric C-O-C stretching vibration of the ester group.
- ~1170 cm<sup>-1</sup> (Strong): This absorption likely arises from the symmetric C-O-C stretch of the ester linkage.
- ~920 cm<sup>-1</sup> (Medium): This band can be attributed to the C-N stretching vibration.
- ~720 cm<sup>-1</sup> (Strong): A strong absorption in this area is characteristic of the out-of-plane C-H bending vibrations for a 1,3,5-trisubstituted benzene ring.

## Data Summary: Characteristic Absorption Bands

The key FT-IR absorption bands for **Butyl 3,5-dinitrobenzoate** are summarized below.

Wavenumbers are approximate and derived from spectral data of close analogs and established correlation tables.<sup>[1][3][5][10][11]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Assignment	Functional Group
~3100	Weak	C-H Stretch	Aromatic Ring
2960 - 2870	Medium	C-H Stretch (asymmetric & symmetric)	Alkyl (Butyl) Chain
~1730	Very Strong	C=O Stretch	Ester
~1630	Medium	C=C In-Ring Stretch	Aromatic Ring
~1545	Very Strong	N-O Asymmetric Stretch	Nitro Group
~1345	Very Strong	N-O Symmetric Stretch	Nitro Group
~1280	Strong	C-O-C Asymmetric Stretch	Ester
~920	Medium	C-N Stretch	Ar-NO <sub>2</sub>
~720	Strong	C-H Out-of-Plane Bend	Aromatic Ring

## Conclusion

The FT-IR spectrum of **Butyl 3,5-dinitrobenzoate** provides a clear and definitive confirmation of its molecular structure. The analysis is anchored by the unambiguous identification of several key vibrational modes:

- The very strong ester carbonyl (C=O) stretch at approximately 1730 cm<sup>-1</sup>.
- The pair of very strong absorptions at ~1545 cm<sup>-1</sup> and ~1345 cm<sup>-1</sup>, which are the characteristic signatures of the asymmetric and symmetric stretching of the two aromatic nitro groups.
- The presence of both aromatic (sp<sup>2</sup>) and aliphatic (sp<sup>3</sup>) C-H stretching bands above and below 3000 cm<sup>-1</sup>, respectively.

This combination of distinct, high-intensity bands allows for rapid and reliable identification and quality assessment of the compound, making FT-IR spectroscopy an indispensable tool for researchers and professionals in drug development and chemical synthesis.

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